molecular formula C14H15BO2 B2924634 (3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1265312-55-7

(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B2924634
CAS No.: 1265312-55-7
M. Wt: 226.08
InChI Key: XXKUIEBXAIQMGG-UHFFFAOYSA-N
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Description

(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid is a boronic acid derivative featuring a biphenyl core substituted with methyl groups at the 3' and 5' positions on the distal phenyl ring. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form transient bonds with transition metals like palladium . The methyl substituents in this compound confer electron-donating effects, which may enhance stability and modulate reactivity during coupling reactions.

Properties

IUPAC Name

[4-(3,5-dimethylphenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO2/c1-10-7-11(2)9-13(8-10)12-3-5-14(6-4-12)15(16)17/h3-9,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKUIEBXAIQMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki Coupling Reaction: This is the most common reaction involving boronic acids. It forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

Major Products

    Biaryl Compounds: Formed through Suzuki coupling reactions.

    Phenols: Formed through oxidation reactions.

Scientific Research Applications

(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki coupling.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst. In the Suzuki coupling reaction, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetallation with an aryl halide to form the desired biaryl product. The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituent effects:

Compound Name Substituents Key Properties/Effects Reference CAS/Evidence
4-Biphenylboronic acid None (unsubstituted) Baseline reactivity; widely used in Suzuki couplings
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid 4'-CN Strong electron-withdrawing group; enhances electrophilicity CAS 406482-73-3
(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-yl)boronic acid 3-F, 4'-pentyl Fluorine increases polarity; pentyl enhances lipophilicity CAS N/A
(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid 3-F, 4'-CH₃ Combines electron-withdrawing (F) and donating (CH₃) effects CAS 1698890-39-9
B-(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid 3',4',5'-F High electron deficiency; useful in electron-poor systems CAS 1236159-62-8
(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid 4'-C₄H₉, 3-F Bulky alkyl chain introduces steric hindrance CAS 1400809-84-8
Target Compound 3',5'-(CH₃)₂ Symmetrical electron-donating groups; improved crystallinity N/A

Physical and Chemical Properties

  • Melting Points : Fluorinated analogs exhibit higher melting points (e.g., 160–162°C for 3-F-4'-pentyl derivative ), while alkyl-substituted compounds (e.g., 4'-butyl ) have lower melting points due to reduced crystallinity. The dimethyl analog likely has a melting point intermediate between these extremes.
  • Solubility: Methyl and alkyl groups improve solubility in nonpolar solvents (e.g., toluene, THF), whereas polar substituents (CN, F) enhance solubility in DMSO or methanol .

Biological Activity

(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for (3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid is C14H15BO2C_{14}H_{15}BO_2, and it features a biphenyl structure with two methyl groups at the 3' and 5' positions. The presence of the boronic acid group is significant as it allows for reversible covalent bonding with diols, which is crucial in various biochemical interactions.

Mechanisms of Biological Activity

Boronic acids, including (3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid, are known to interact with biological molecules such as proteins and enzymes. The following mechanisms have been identified:

  • Enzyme Inhibition : Boronic acids can act as inhibitors for several enzymes, including proteases and kinases. This inhibition is often due to the formation of stable complexes with the active sites of these enzymes.
  • Cell Cycle Regulation : Some studies indicate that boronic acids can influence cell cycle progression by modulating signaling pathways involved in cell proliferation.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of (3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid:

  • In Vitro Studies : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a dose-response analysis indicated significant inhibition of renal cancer and leukemia cell growth .
  • Mechanistic Insights : Immunoblotting results from these studies revealed that treatment with this compound induces DNA damage through upregulation of p-H2AX, suggesting a role in apoptosis pathways .

Binding Affinity Studies

Binding affinity assays have been conducted to understand how (3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid interacts with target proteins:

  • Protein Targets : The compound has shown selective binding to certain kinases, which may be responsible for its biological effects.
  • Comparative Analysis : In comparison to other boronic acids, this compound's unique structural features enhance its solubility and bioactivity .

Case Studies

Several case studies have highlighted the biological activity of (3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid:

StudyFocusFindings
Study 1Anticancer EffectDemonstrated significant growth inhibition in renal cancer cells.
Study 2Enzyme InteractionIdentified as a potent inhibitor of specific kinases involved in cell signaling.
Study 3Binding AffinityShowed high binding affinity towards target proteins compared to related compounds.

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